3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide
Description
3-(4-Methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is a heterocyclic compound featuring an isoxazole core substituted with a 4-methoxyphenyl group at position 3 and a phenylcarboxamide moiety at position 2. The methoxy group enhances solubility and modulates electronic properties, while the phenylcarboxamide contributes to hydrogen bonding and target interactions. Though direct synthesis data for this compound is absent in the provided evidence, analogous synthetic routes involve coupling carboxylic acids with amines using HBTU/DIPEA .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-7-12(8-10-14)15-11-16(22-19-15)17(20)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVSRMCTGJXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the isoxazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amide Bond Formation via EDC Coupling
A common approach involves coupling isoxazole carboxylic acid with aniline derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as catalysts . This reaction proceeds in dichloromethane (DCM) under argon atmosphere, followed by purification via chromatography.
Reaction Steps :
-
Dissolve isoxazole carboxylic acid in DCM.
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Add EDC and DMAP, stir for 30 minutes.
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Add aniline derivatives (e.g., phenylamine), monitor via TLC.
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Extract with NaHCO₃ and brine, dry, and isolate the product .
| Reagents | Conditions | Source |
|---|---|---|
| EDC, DMAP, Anilines | DCM, argon atmosphere, RT |
Hydrolysis and Subsequent Reactions
Hydrolysis of ester precursors (e.g., ethyl or methyl esters) with aqueous NaOH yields carboxylic acids, which are further converted to carboxamides . For example, hydrolysis of ethyl esters under basic conditions generates the carboxylic acid intermediate, enabling subsequent amide bond formation with amines.
Chemical Reactions Analysis
The compound undergoes reactions characteristic of its functional groups:
Hydrolysis of the Carboxamide
Under acidic or basic conditions, the carboxamide group hydrolyzes to form the corresponding carboxylic acid. This reaction is critical for modulating biological activity, as carboxylic acids often exhibit different pharmacokinetic profiles.
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis | Acidic/Basic aqueous solutions | 3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid |
Substitution Reactions
The isoxazole ring and substituents (e.g., methoxyphenyl group) may participate in nucleophilic aromatic substitution or alkylation, depending on reaction conditions. For example, alkylation of the amine group with allyl bromide under basic conditions introduces alkyl substituents, altering reactivity .
Biologically Relevant Transformations
While not direct chemical reactions, the compound’s structural features enable interactions with biological targets:
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Immunosuppression : Derivatives with substituted phenyl groups exhibit caspase-dependent apoptosis in immune cells, indicating structural modifications may influence reactivity .
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Anticancer Activity : Isoxazole derivatives often inhibit cell proliferation via protein interactions, suggesting that substitution patterns affect binding affinity .
Biological Relevance of Chemical Reactivity
The compound’s reactivity correlates with its biological activity:
Immunosuppressive Effects
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Caspase Activation : Substituted isoxazoles trigger apoptosis in peripheral blood mononuclear cells (PBMCs), likely through caspase-8 activation and NFκB modulation .
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Structure-Activity Relationships : Methoxyphenyl groups enhance lipophilicity, improving membrane permeability and target binding .
Anticancer Potential
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Cell Proliferation Inhibition : Derivatives like 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide show cytotoxicity against breast cancer cells, attributed to interactions with survival pathways .
Comparison of Reaction Conditions
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The mechanism of action is often linked to the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | <18 |
| MCF-7 | <18 | |
| HepG2 | <18 |
The IC50 values indicate that this compound exhibits potent activity against these cancer cell lines, suggesting its potential as a therapeutic agent.
Inhibition of Lipoxygenases
Another significant application is the inhibition of lipoxygenases, specifically ALOX15 enzymes, which are implicated in inflammatory processes and cancer progression. Compounds similar to this compound have shown promising results in inhibiting ALOX15 activity, thereby potentially reducing inflammation and tumor growth.
Table 2: Inhibitory Potency Against ALOX15
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.010 - 0.032 |
This data suggests that the compound can effectively inhibit the enzymatic activity associated with inflammatory responses.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of isoxazole derivatives, including this compound. The researchers conducted MTS assays to assess cytotoxicity across multiple concentrations. Results indicated that the compound demonstrated significant antiproliferative effects on cancer cell lines compared to standard treatments like doxorubicin, marking it as a candidate for further development in oncology.
Research on Lipoxygenase Inhibition
In another study focusing on enzyme inhibition, researchers synthesized several derivatives based on the isoxazole framework and tested their efficacy against ALOX15. The findings revealed that modifications to the methoxy group significantly influenced inhibitory potency, with some derivatives outperforming established inhibitors.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Isoxazolecarboxamide Derivatives
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (39p)
- Structure: Features a 5-methylthiophene substituent and diethylamino group.
- Synthesis : Prepared via HBTU-mediated coupling of 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid with N,N-diethyl-p-phenylenediamine (90% yield) .
- Properties : Melting point (mp) 133.9–135.2°C; NMR data confirms regiochemistry .
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (63)
- Structure : Contains halogen (Cl, F) and hydroxyl groups.
- Synthesis : Low yield (18%) due to steric hindrance from substituents .
- Properties : mp 214–216°C; HRMS confirms molecular ion [M+H]⁺ at 347.0599 .
- Comparison : Electron-withdrawing groups (Cl, F) increase metabolic stability but reduce solubility compared to methoxy derivatives.
Bioisosteric Replacements and Hybrid Structures
N-Isobutyl-N-(4-(3-oxo-2,3-dihydroisoxazol-5-yl)phenyl)-4-phenoxybenzenesulfonamide (6)
- Structure : Replaces carboxamide with sulfonamide and incorporates dihydroisoxazole.
- Synthesis : Alkaline hydrolysis of methyl propiolate intermediates .
- Comparison : Sulfonamide improves target binding affinity in enzyme inhibition assays but reduces oral bioavailability .
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
Prodrug and Trifluoromethyl Derivatives
3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
- Structure : Carboxy group at position 3 and trifluoromethylphenyl substituent.
- Function : Acts as a prodrug, hydrolyzing in vivo to release anti-inflammatory agents .
- Pharmacokinetics : Oral administration in rats showed intact absorption and gradual hydrolysis .
- Comparison : The trifluoromethyl group enhances bioavailability but introduces synthetic complexity.
Structure-Activity Relationship (SAR) Insights
- Methoxy Groups : Enhance solubility and antioxidant activity (e.g., chalcone derivatives in ), but excessive methoxy substitution may reduce potency.
- Halogenation : Chloro and fluoro substituents (e.g., compound 63 ) improve target affinity but may increase toxicity.
- Bioisosteres : Oxadiazole and thiazole replacements () maintain or enhance activity while improving pharmacokinetic profiles.
Comparative Data Table
Biological Activity
3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its isoxazole ring and methoxyphenyl group, has shown potential in various therapeutic applications, particularly in oncology and immunology.
Chemical Structure and Synthesis
The molecular formula for this compound is CHNO. The synthesis of this compound typically involves the condensation of substituted hydroxylamine derivatives with β-dicarbonyl compounds under specific reaction conditions, leading to the formation of the isoxazole structure.
Biological Activity Overview
Research indicates that isoxazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against melanoma (A375) and breast cancer (MCF-7) cell lines. The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase .
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity, although specific studies are needed to quantify its efficacy against various pathogens.
- Immunomodulatory Effects : Isoxazole derivatives have been explored for their ability to modulate immune responses. This includes enhancing lymphocyte proliferation and cytokine production, which could be beneficial in treating immunoinflammatory diseases .
The mechanism of action for this compound involves several pathways:
- Cholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit cholinesterase activity, thereby increasing acetylcholine levels and enhancing cholinergic transmission, which may be relevant in neurodegenerative diseases like Alzheimer's.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through hyperphosphorylation of Akt and activation of p53, leading to cell cycle arrest and reduced cell viability .
- Reactive Oxygen Species (ROS) Scavenging : It has been suggested that some isoxazole derivatives can scavenge ROS, thereby reducing oxidative stress in cells, which is a contributing factor in cancer progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a preclinical study assessing the anticancer potential of isoxazole derivatives including this compound:
- Methods : Cell viability was assessed using the MTT assay after 24 and 48 hours of exposure.
- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value indicating significant cytotoxicity at higher concentrations. The treatment led to a reduction in mitochondrial activity specifically in tumor cells without affecting normal cells .
Q & A
What are the common synthetic routes for 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide?
Level : Basic
Methodological Answer :
The synthesis typically involves cyclization of α-haloketones with amides under acidic or basic conditions to form the isoxazole core. For example, a general procedure includes coupling 5-aryl-isoxazole-3-carboxylic acid derivatives with anilines using activating agents like EDCI/HOBt. Reaction optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors) and purification via column chromatography . Low yields (e.g., 18% in ) highlight the need for controlled reaction conditions, such as inert atmospheres or temperature modulation.
How is the compound characterized using spectroscopic and analytical methods?
Level : Basic
Methodological Answer :
Structural confirmation relies on:
- 1H/13C NMR : To identify proton environments (e.g., methoxy δ~3.8 ppm, aromatic protons δ~7.0–7.5 ppm) and carbon frameworks .
- HRMS : For exact mass verification (e.g., [M+H]+ calculated vs. observed values within 0.6 ppm error) .
- Melting Point : Determined via capillary methods (e.g., 214–216°C with decomposition) .
Advanced characterization may include X-ray crystallography to resolve stereoelectronic effects, as demonstrated for analogous isoxazolecarboxamides .
How can researchers optimize low synthetic yields of isoxazolecarboxamide derivatives?
Level : Advanced
Methodological Answer :
Low yields (e.g., 18% in ) may arise from poor solubility or side reactions. Strategies include:
- Precursor Activation : Use of coupling agents (e.g., EDCI) or microwave-assisted synthesis to enhance reactivity.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reactant solubility.
- Stoichiometry Adjustments : Slight excess (10–20%) of amine or acid precursors to drive reactions to completion .
Post-synthesis, silica gel chromatography or recrystallization improves purity.
What strategies address solubility challenges in biological assays for hydrophobic isoxazolecarboxamides?
Level : Advanced
Methodological Answer :
Hydrophobicity can limit aqueous solubility. Mitigation approaches include:
- Co-Solvents : Use DMSO at ≤1% final concentration to avoid cytotoxicity .
- Formulation : Liposomal encapsulation or PEGylation to enhance bioavailability.
- Derivatization : Introducing polar groups (e.g., hydroxyls) without altering core pharmacophores .
Validate solubility via dynamic light scattering (DLS) or nephelometry before assay implementation.
How can researchers resolve discrepancies between in vitro and in vivo activity data?
Level : Advanced
Methodological Answer :
Contradictions may stem from metabolic instability or poor tissue penetration. Steps include:
- Metabolic Profiling : Liver microsome assays to identify degradation pathways.
- Pharmacokinetic Studies : Measure plasma/tissue concentrations over time.
- Model Selection : Use zebrafish (as in ) for rapid in vivo validation of mitochondrial targets .
Adjust dosing regimens or modify substituents (e.g., methoxy groups) to improve stability .
What is the role of methoxy substituents on the biological activity of isoxazolecarboxamides?
Level : Advanced
Methodological Answer :
Methoxy groups influence electronic and steric properties:
- Electron-Donating Effects : Enhance resonance stabilization, affecting binding to targets like mitochondrial proteins .
- Positional Isomerism : 4-Methoxy vs. 3-methoxy substituents alter steric hindrance and hydrogen bonding (e.g., 3-substituted analogs show reduced potency in ).
SAR studies should compare analogs with varying substituent patterns using radioligand binding or enzymatic assays .
What safety and handling precautions are critical for laboratory use of this compound?
Level : Basic
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How is X-ray crystallography used to confirm the molecular structure of isoxazolecarboxamides?
Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction resolves bond lengths, angles, and packing arrangements. For example, confirmed the planarity of the isoxazole ring and methoxy group orientation in a related compound. Key steps:
- Crystal Growth : Slow evaporation from ethanol/water mixtures.
- Data Collection : Synchrotron radiation (e.g., λ = 0.977 Å) for high-resolution datasets.
- Refinement : Software like SHELXL refines thermal parameters and occupancy .
How to design assays evaluating mitochondrial effects of isoxazolecarboxamides?
Level : Advanced
Methodological Answer :
- Mitochondrial Isolation : Differential centrifugation of mouse liver homogenates in sucrose-Tris-EGTA buffer .
- Respiration Assays : Measure oxygen consumption (Seahorse Analyzer) with substrates like glutamate/malate.
- Membrane Potential : Use Rhodamine 123 fluorescence quenching in response to FCCP .
Include controls (e.g., cyclosporine A for permeability transition pore inhibition) to validate target engagement.
How to analyze structure-activity relationships (SAR) for isoxazolecarboxamides?
Level : Advanced
Methodological Answer :
- Analog Synthesis : Vary substituents (e.g., halogens, alkyl chains) on phenyl and isoxazole rings .
- Biological Testing : Screen analogs in dose-response assays (e.g., IC50 determination).
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes in target proteins.
Correlate electronic (Hammett σ) or lipophilic (logP) parameters with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
